N-[1-(4-fluorophenyl)ethyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide
Description
N-[1-(4-Fluorophenyl)ethyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide is a heterocyclic compound featuring a piperidine core substituted with a carboxamide group, a pyridine ring linked to a 1,2,4-oxadiazole moiety, and a 4-fluorophenylethyl side chain. The 1,2,4-oxadiazole ring is notable for its metabolic stability and hydrogen-bonding capacity, which often enhances target binding in medicinal chemistry applications . The fluorophenyl group may improve pharmacokinetic properties by modulating lipophilicity and bioavailability.
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN5O2/c1-18(19-9-11-22(28)12-10-19)30-26(34)21-13-16-33(17-14-21)25-23(8-5-15-29-25)27-31-24(32-35-27)20-6-3-2-4-7-20/h2-12,15,18,21H,13-14,16-17H2,1H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUJWKGEWFCYKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(4-fluorophenyl)ethyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on various research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C25H22F2N4O2
- Molecular Weight : 438.47 g/mol
- IUPAC Name : this compound
The biological activity of this compound is largely attributed to its interaction with various biological targets. The 1,2,4-oxadiazole moiety is known for its diverse biological activities, including anticancer and anti-inflammatory properties. Compounds containing this scaffold have shown inhibitory effects on several enzymes and receptors:
- Inhibition of Enzymes :
- Anticancer Activity :
Biological Activity Data
The following table summarizes the biological activities reported for similar compounds to this compound:
| Activity Type | Target/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF7 | 0.275 | |
| Anticancer | HEPG2 | 1.18 | |
| HDAC Inhibition | HDAC | Moderate | |
| Carbonic Anhydrase | CA | Significant |
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Study on Anticancer Properties :
- Mechanism-Based Approaches :
Comparison with Similar Compounds
a. Heterocyclic Core
b. Substituent Effects
- The 4-fluorophenyl group in the target compound enhances membrane permeability relative to thiophene -containing analogs (e.g., 561295-12-3 in ), which may improve CNS penetration .
- Piperazine -substituted analogs (e.g., 378203-87-3 in ) often exhibit higher solubility but reduced blood-brain barrier penetration compared to the target’s piperidine-carboxamide scaffold.
c. Pharmacokinetic Considerations
- The carboxamide group in the target compound likely improves aqueous solubility over sulfonyl or methanesulfonamide derivatives (e.g., ), which are more lipophilic and prone to plasma protein binding.
Q & A
Q. What synthetic strategies are employed to optimize the yield and purity of this compound?
The synthesis typically involves multi-step reactions, including cyclization of oxadiazole precursors using phosphorus oxychloride, coupling of fluorophenyl-ethylamine derivatives, and piperidine-carboxamide functionalization. Key steps include:
- Refluxing in dimethylformamide (DMF) or ethanol for cyclization .
- Chromatographic purification (e.g., silica gel column chromatography) to isolate intermediates .
- Solvent optimization (e.g., dichloromethane for amide bond formation) to minimize side reactions . Methodological Tip: Monitor reaction progress using TLC and adjust catalyst ratios (e.g., 1.2–1.5 equivalents of coupling agents) to improve yields.
Q. Which analytical techniques are critical for structural validation?
- NMR Spectroscopy: Confirm regiochemistry of the 1,2,4-oxadiazole ring and piperidine substitution patterns (e.g., δ 8.2–8.5 ppm for pyridyl protons) .
- HPLC-MS: Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 492.5) .
- X-ray Crystallography: Resolve ambiguities in stereochemistry, particularly for the fluorophenyl-ethyl moiety .
Q. How is the compound initially screened for biological activity?
- In vitro binding assays: Target receptors like mGlu5 (metabotropic glutamate receptor 5) using fluorometric Ca²⁺ flux assays .
- Whole-blood LTB4 inhibition tests: Measure IC₅₀ values to evaluate anti-inflammatory potential .
- Cellular cytotoxicity assays: Use MTT or ATP-lite protocols on cancer cell lines (e.g., HCT-116) to assess antiproliferative effects .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights guide optimization of this compound?
Key SAR findings include:
Q. How can computational modeling improve target engagement predictions?
- Molecular docking: Use software like Schrödinger to predict binding poses at the CGRP receptor’s hydrophobic pocket .
- Quantum mechanical calculations: Optimize reaction pathways for oxadiazole cyclization (e.g., transition state energy barriers) .
- MD simulations: Assess conformational stability of the piperidine ring in aqueous environments .
Q. What strategies mitigate CYP3A4 inhibition and improve pharmacokinetics?
- LogP reduction: Introduce polar groups (e.g., hydroxyl or carboxyl) to decrease lipophilicity (target LogP < 3) .
- Prodrug design: Mask the carboxamide with ester groups to enhance oral bioavailability .
- Species-specific DMPK profiling: Compare hepatic clearance in rodents vs. human microsomes to predict clinical scalability .
Q. How should researchers resolve contradictions in reported biological data?
- Case Example: Discrepancies in mGlu5 receptor potency (EC₅₀ = 170 nM in rats vs. 50 nM in human cells) may arise from species-specific receptor isoforms. Validate using cross-species ortholog expression systems .
- Statistical Approach: Apply Bland-Altman analysis to compare inter-laboratory variability in IC₅₀ measurements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
